N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(3-methylphenyl)methanesulfonamide
CAS No.: 1058213-45-8
Cat. No.: VC11939891
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058213-45-8 |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | N-(1-acetyl-2,3-dihydroindol-6-yl)-1-(3-methylphenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C18H20N2O3S/c1-13-4-3-5-15(10-13)12-24(22,23)19-17-7-6-16-8-9-20(14(2)21)18(16)11-17/h3-7,10-11,19H,8-9,12H2,1-2H3 |
| Standard InChI Key | WCWLGHFXFNPYBN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
| Canonical SMILES | CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Introduction
The compound N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(3-methylphenyl)methanesulfonamide belongs to a class of sulfonamide derivatives, which are widely studied for their diverse biological activities. This article explores its chemical structure, synthesis, potential applications, and research findings.
Synthesis Pathway
The synthesis of this compound typically involves:
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Indole Derivative Preparation:
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The starting material is an indole derivative functionalized with an acetyl group at the nitrogen atom.
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Acetylation is achieved using acetic anhydride under mild conditions.
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Sulfonamide Formation:
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A sulfonamide moiety is introduced by reacting the indole derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
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Aromatic Substitution:
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The final step involves attaching the methylphenyl group to complete the structure.
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This multi-step synthesis ensures high purity and yield of the target compound.
Pharmacological Potential
Sulfonamide derivatives, including this compound, are known for their wide range of biological activities:
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Anti-inflammatory Activity: The sulfonamide group interacts with enzymes such as cyclooxygenase (COX), potentially reducing inflammation.
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Anticancer Potential: Sulfonamides often exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and cell cycle arrest.
Molecular Docking Studies
Preliminary in silico studies suggest that this compound may act as a ligand for certain enzymes or receptors due to its structural features:
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The indole ring can form π–π stacking interactions with aromatic residues in enzyme active sites.
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The sulfonamide group enhances binding affinity through hydrogen bonding.
Experimental Data
Although specific experimental data for this compound is limited, similar sulfonamides have shown promising results:
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IC50 values in the micromolar range against cancer cell lines such as HCT-116 and MCF-7.
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Moderate metabolic stability in human liver microsomes.
Comparative Analysis with Related Compounds
Limitations and Future Directions
While the compound shows potential, further studies are required to:
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Validate its biological activity through in vitro and in vivo experiments.
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Investigate its pharmacokinetics (absorption, distribution, metabolism, excretion).
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Optimize its structure for enhanced potency and reduced toxicity.
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